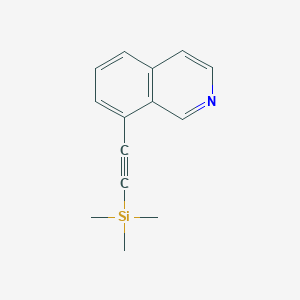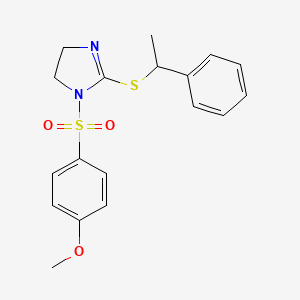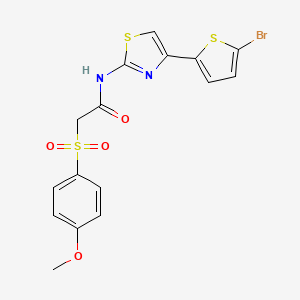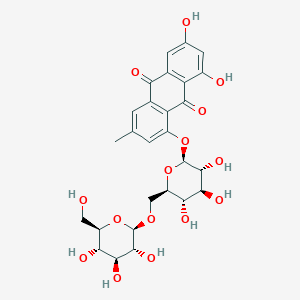
Emodin-1-O-beta-gentiobioside
Vue d'ensemble
Description
Emodin-1-O-beta-gentiobioside is a naturally occurring anthraquinone glycoside. It is primarily isolated from the seeds of Cassia obtusifolia, a plant known for its medicinal properties. This compound is recognized for its potential therapeutic benefits, including anti-inflammatory and anti-cancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Emodin-1-O-beta-gentiobioside can be synthesized through glycosylation reactions involving emodin and gentiobiose. The reaction typically requires the presence of a glycosyl donor and an acceptor, with catalysts such as Lewis acids to facilitate the process. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources, primarily the seeds of Cassia obtusifolia. The extraction process includes solvent extraction, followed by purification steps such as column chromatography to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Emodin-1-O-beta-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the anthraquinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone, affecting its reactivity.
Substitution: Substitution reactions can occur at different positions on the anthraquinone ring, leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a reference compound for studying glycosylation reactions and anthraquinone chemistry.
Biology: The compound exhibits significant anti-inflammatory and anti-cancer activities, making it a subject of interest in biological research.
Medicine: Emodin-1-O-beta-gentiobioside is investigated for its potential therapeutic effects, including its role in inhibiting cancer cell growth and reducing inflammation.
Mécanisme D'action
Emodin-1-O-beta-gentiobioside exerts its effects through various molecular mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Anti-cancer: The compound induces apoptosis in cancer cells by activating specific pathways and inhibiting cell proliferation.
Molecular Targets: Key molecular targets include inflammatory mediators, apoptotic proteins, and signaling molecules involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chrysophanol-1-O-beta-gentiobioside
- Physcion-8-O-beta-gentiobioside
- Aloe-emodin
Uniqueness
Emodin-1-O-beta-gentiobioside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Compared to similar compounds, it exhibits distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-8-2-10-17(21(34)16-11(18(10)31)4-9(29)5-12(16)30)13(3-8)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMDNFDMFJNZFG-ONMHTNRHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=C(C=C5O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=C(C=C5O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


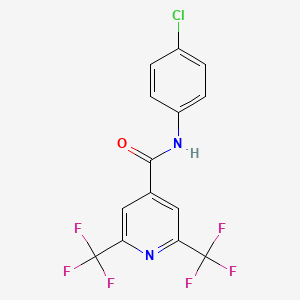
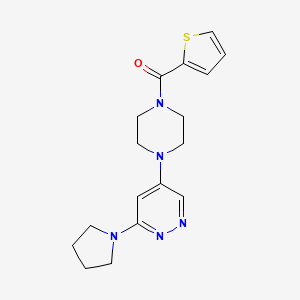

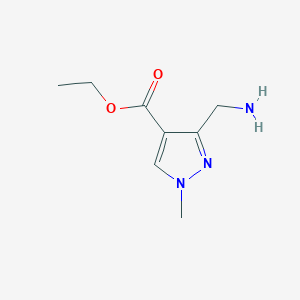
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)
![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)
![2-{[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2919843.png)
![2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919845.png)
![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)
